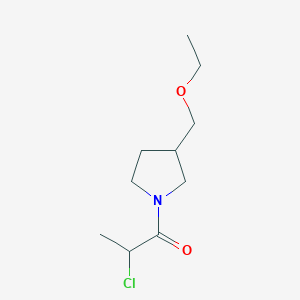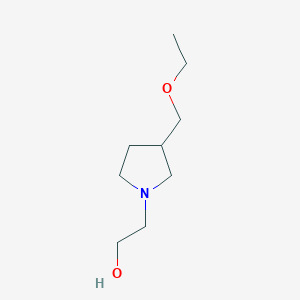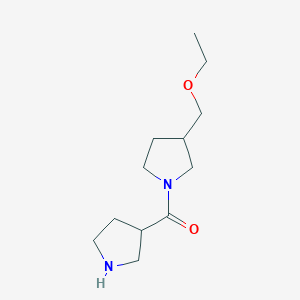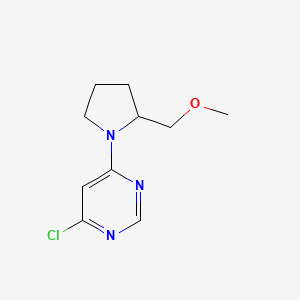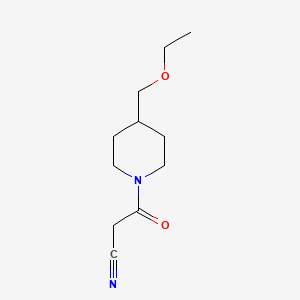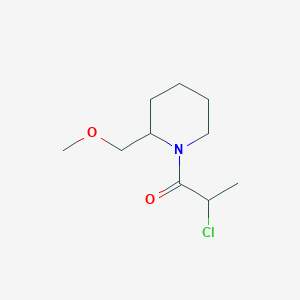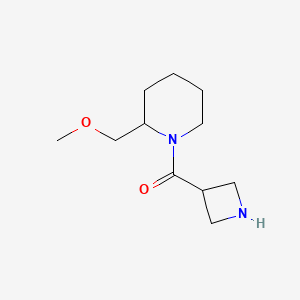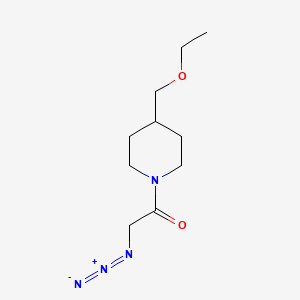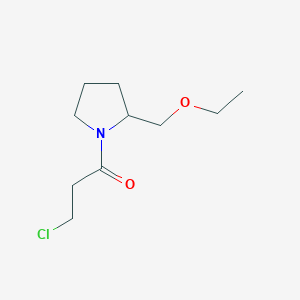
3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C10H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrolidine Derivatives
- Synthesis of Agrochemicals and Medicinal Compounds : The reaction of N-substituted 4-methyl-2-pyrrolidinones, carrying chlorine atoms, with alkaline methoxide yields 5-methoxylated 3-pyrrolin-2-ones. These products are valuable for developing agrochemicals and medicinal compounds, demonstrating the compound's utility as a precursor in synthetic organic chemistry (Ghelfi et al., 2003).
Pharmacological Applications
- Antiarrhythmic and Antihypertensive Effects : A study reported the synthesis and testing of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives for their electrocardiographic, antiarrhythmic, and antihypertensive activities. Compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety showed strong antiarrhythmic and antihypertensive activities, indicating potential for therapeutic applications (Malawska et al., 2002).
Chemical Identification and Derivatization
- Identification and Derivatization of Cathinones : The study focused on identifying novel hydrochloride salts of cathinones and exploring their properties through various spectroscopic techniques. This research underscores the importance of derivatives in forensic science, offering methods for substance identification and analysis (Nycz et al., 2016).
Material Science
- Electrochemical Synthesis and Applications : The electrochemical synthesis of N-linked polybispyrroles, based on derivatives, was investigated for their electrochromic and ion receptor properties. This research demonstrates the material science applications of such derivatives, especially in developing smart materials and sensors (Mert et al., 2013).
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The pyrrolidine ring is often involved in interactions with biological targets, contributing to the compound’s pharmacological activity .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, the compound might interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to be involved in a variety of biological processes .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic effect. The presence of the ethoxymethyl and chloropropanone groups in the compound might influence these properties, but specific details would require experimental data .
Result of Action
The molecular and cellular effects of the compound would depend on its specific mode of action and the biochemical pathways it affects. These effects could range from changes in cellular signaling and gene expression to direct effects on cellular structures .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by its storage conditions, while its efficacy could be influenced by the presence of other drugs or substances in the body .
Biochemische Analyse
Biochemical Properties
3-Chloro-1-(2-(ethoxymethyl)pyrrolidin-1-yl)propan-1-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with carbonic anhydrase isoenzymes, which are involved in numerous physiological processes . These interactions can lead to enzyme inhibition or activation, depending on the specific context and conditions of the reaction.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the uptake of neurotransmitters like dopamine and norepinephrine, which are critical for cell signaling in the nervous system . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, affecting the overall function of the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The pyrrolidine ring allows the compound to fit into the active sites of enzymes, leading to inhibition or activation of their activity . This binding can also result in changes in gene expression, further influencing cellular processes. The compound’s ability to modulate enzyme activity and gene expression makes it a powerful tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating neurotransmitter uptake and enzyme activity . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular metabolism and function. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s impact on metabolic flux and metabolite levels can influence overall cellular function . By understanding the metabolic pathways, researchers can better predict the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance the compound’s effectiveness by ensuring it reaches its intended site of action.
Eigenschaften
IUPAC Name |
3-chloro-1-[2-(ethoxymethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-2-14-8-9-4-3-7-12(9)10(13)5-6-11/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTHRMFPDKSPJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN1C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



